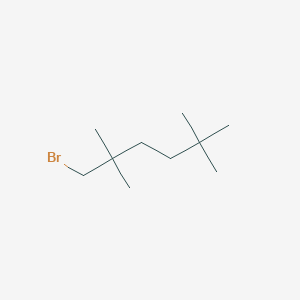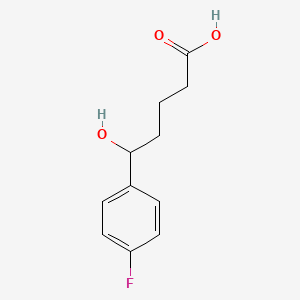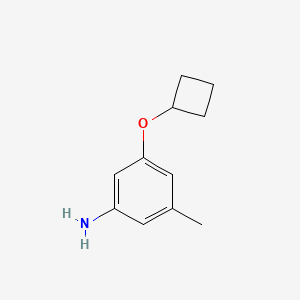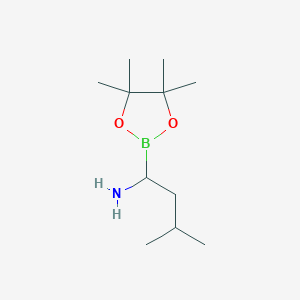
1-Bromo-2,2,5,5-tetramethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2,5,5-tetramethylhexane is an organic compound with the molecular formula C10H21Br. It is a brominated derivative of 2,2,5,5-tetramethylhexane, characterized by the presence of a bromine atom attached to the first carbon of the hexane chain. This compound is often used in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,2,5,5-tetramethylhexane can be synthesized through the bromination of 2,2,5,5-tetramethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,2,5,5-tetramethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other nucleophiles. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to induce elimination, leading to the formation of alkenes.
Major Products
Substitution Reactions: The major products are typically the corresponding substituted alkanes, where the bromine atom is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes formed by the removal of a hydrogen atom and the bromine atom.
Applications De Recherche Scientifique
1-Bromo-2,2,5,5-tetramethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to study the effects of brominated compounds on biological systems.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Biology: It serves as a tool to investigate the mechanisms of biological processes involving brominated compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,2,5,5-tetramethylhexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles or bases. This reactivity is exploited in organic synthesis to introduce different functional groups into molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,2,3,5-tetramethylhexane
- 1-Bromo-2,2,4,4-tetramethylhexane
- 1-Bromo-2,2,3,4-tetramethylhexane
Uniqueness
1-Bromo-2,2,5,5-tetramethylhexane is unique due to the specific positioning of the bromine atom and the tetramethyl groups. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H21Br |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
1-bromo-2,2,5,5-tetramethylhexane |
InChI |
InChI=1S/C10H21Br/c1-9(2,3)6-7-10(4,5)8-11/h6-8H2,1-5H3 |
Clé InChI |
IANMBJVUXPLBSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)


![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)


![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)


